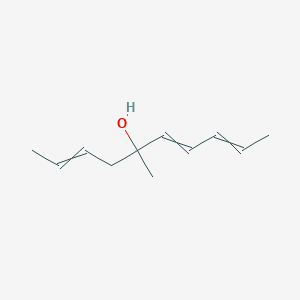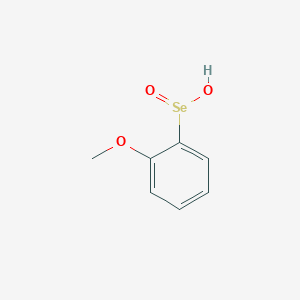
2-Methoxybenzeneseleninic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxybenzeneseleninic acid is an organoselenium compound characterized by the presence of a methoxy group attached to a benzene ring, which is further bonded to a seleninic acid group. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, particularly in oxidation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzeneseleninic acid typically involves the oxidation of 2-methoxybenzeneselenol. One common method includes the use of hydrogen peroxide or other oxidizing agents under controlled conditions to achieve the desired oxidation state . The reaction is usually carried out in an aqueous or organic solvent, with careful monitoring of temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The process would be optimized for high yield and minimal by-products, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzeneseleninic acid undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting alcohols to aldehydes or ketones.
Reduction: It can be reduced back to 2-methoxybenzeneselenol under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) bromide or sulfuric acid.
Major Products
Oxidation: Produces aldehydes or ketones from alcohols.
Reduction: Yields 2-methoxybenzeneselenol.
Substitution: Results in ortho- or para-substituted products depending on the electrophile used.
Scientific Research Applications
2-Methoxybenzeneseleninic acid has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Methoxybenzeneseleninic acid primarily involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to substrates, converting them into oxidized products. The seleninic acid group plays a crucial role in this process, undergoing redox cycling between different oxidation states. This redox activity is central to its function in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzeneseleninic acid: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxybenzeneselenol: The reduced form of 2-Methoxybenzeneseleninic acid, with different reactivity and applications.
Selenious acid: Another selenium-containing compound with distinct chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both the methoxy and seleninic acid groups, which confer specific reactivity patterns. The methoxy group enhances its electrophilic substitution reactions, while the seleninic acid group provides strong oxidizing capabilities. This combination makes it a versatile reagent in organic synthesis and other applications .
Properties
CAS No. |
88404-77-7 |
|---|---|
Molecular Formula |
C7H8O3Se |
Molecular Weight |
219.11 g/mol |
IUPAC Name |
2-methoxybenzeneseleninic acid |
InChI |
InChI=1S/C7H8O3Se/c1-10-6-4-2-3-5-7(6)11(8)9/h2-5H,1H3,(H,8,9) |
InChI Key |
GTRUYNWOCKVZAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1[Se](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


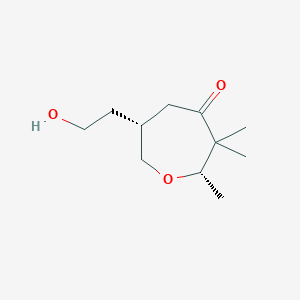
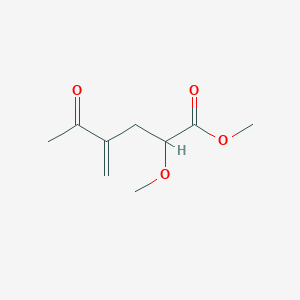
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)

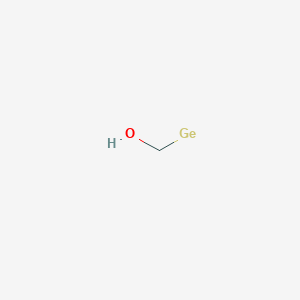
![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
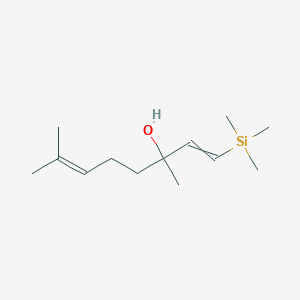
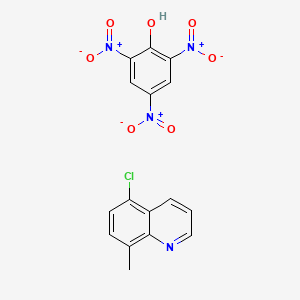
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
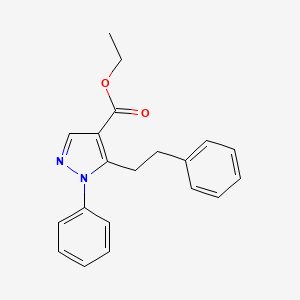

![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
